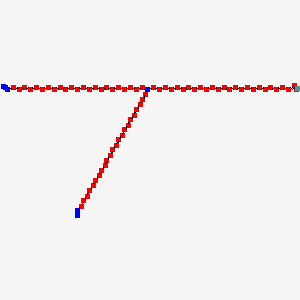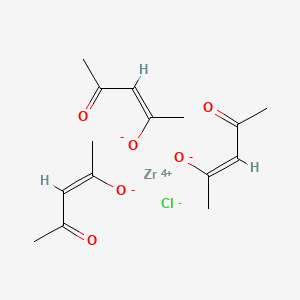
Chlorotris(pentane-2,4-dionato-O,O')zirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorotris(pentane-2,4-dionato-O,O’)zirconium is a coordination compound with the chemical formula C15H21ClO6Zr It is known for its unique structure, where a zirconium atom is coordinated with three pentane-2,4-dionato ligands and one chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorotris(pentane-2,4-dionato-O,O’)zirconium can be synthesized through the reaction of zirconium tetrachloride with pentane-2,4-dione in the presence of a base. The reaction typically involves the following steps:
- Dissolution of zirconium tetrachloride in an appropriate solvent such as toluene or dichloromethane.
- Addition of pentane-2,4-dione to the solution.
- Introduction of a base, such as triethylamine, to facilitate the formation of the desired complex.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures to ensure complete reaction.
- Isolation of the product by filtration and purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for Chlorotris(pentane-2,4-dionato-O,O’)zirconium are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chlorotris(pentane-2,4-dionato-O,O’)zirconium undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The zirconium center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine). These reactions are typically carried out in solvents like dichloromethane or toluene at room temperature.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are new coordination complexes where the chlorine atom is replaced by the incoming ligand.
Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions, leading to various oxidation states of zirconium.
Aplicaciones Científicas De Investigación
Chlorotris(pentane-2,4-dionato-O,O’)zirconium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Mecanismo De Acción
The mechanism of action of Chlorotris(pentane-2,4-dionato-O,O’)zirconium involves its ability to coordinate with various ligands and participate in redox reactions. The zirconium center can interact with molecular targets through coordination bonds, altering the electronic and structural properties of the target molecules. This interaction can influence catalytic activity, molecular recognition, and other chemical processes.
Comparación Con Compuestos Similares
Chlorotris(pentane-2,4-dionato-O,O’)zirconium can be compared with other similar compounds, such as:
Tris(pentane-2,4-dionato-O,O’)aluminum: Similar coordination environment but with aluminum as the central metal.
Tris(pentane-2,4-dionato-O,O’)iron: Iron-based analog with different redox properties.
Tris(pentane-2,4-dionato-O,O’)copper: Copper-based compound with distinct catalytic applications.
Uniqueness
Chlorotris(pentane-2,4-dionato-O,O’)zirconium is unique due to its specific coordination geometry and the presence of zirconium, which imparts distinct chemical reactivity and stability compared to its analogs. Its ability to form stable complexes with a variety of ligands makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
17211-55-1 |
|---|---|
Fórmula molecular |
C15H21ClO6Zr |
Peso molecular |
424.00 g/mol |
Nombre IUPAC |
(Z)-4-oxopent-2-en-2-olate;zirconium(4+);chloride |
InChI |
InChI=1S/3C5H8O2.ClH.Zr/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H;/q;;;;+4/p-4/b3*4-3-;; |
Clave InChI |
WEOMBVKTKJQEPY-KJVLTGTBSA-J |
SMILES isomérico |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Zr+4] |
SMILES canónico |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


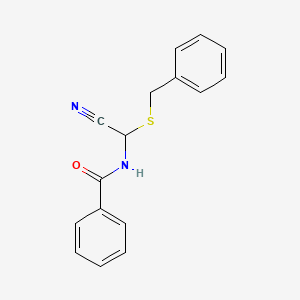
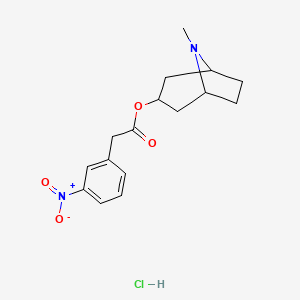

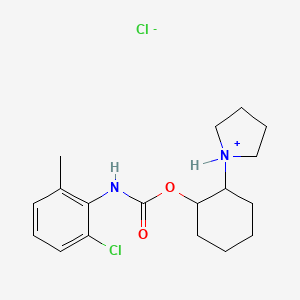
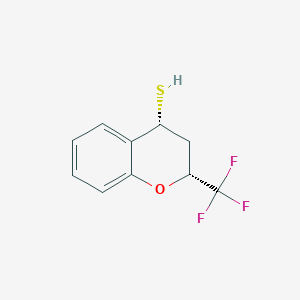


![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
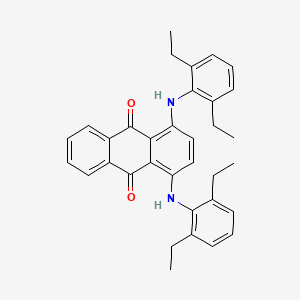

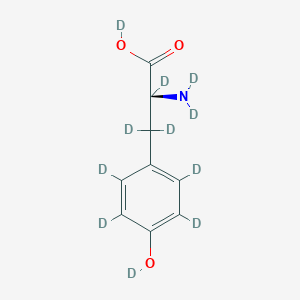
![3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13730488.png)
